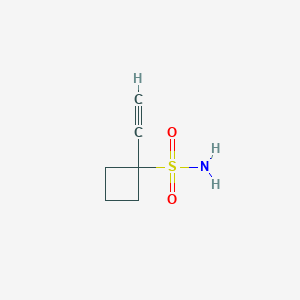

1-Ethynylcyclobutane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethynylcyclobutane-1-sulfonamide is an organosulfur compound with the molecular weight of 159.21 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of sulfonimidates, which includes 1-Ethynylcyclobutane-1-sulfonamide, has been a topic of interest in recent years . The process involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been used as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .Molecular Structure Analysis

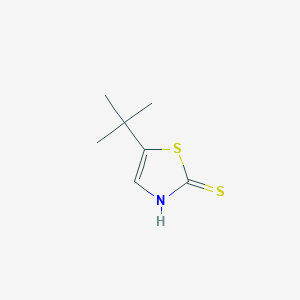

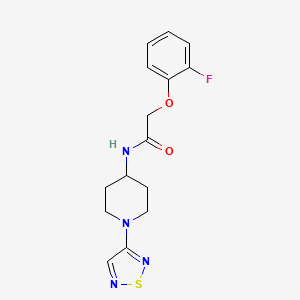

The InChI code for 1-Ethynylcyclobutane-1-sulfonamide is1S/C6H9NO2S/c1-2-6(4-3-5-6)10(7,8)9/h1H,3-5H2,(H2,7,8,9) . This indicates that the molecule contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . Physical And Chemical Properties Analysis

1-Ethynylcyclobutane-1-sulfonamide is a powder at room temperature .科学的研究の応用

Adsorption of Sulfonamides

1-Ethynylcyclobutane-1-sulfonamide, as a member of the sulfonamides family, can be used in the study of adsorption behavior and mechanisms on covalent organic frameworks (COFs). This is particularly useful in environmental science and pollution research . The adsorption processes of sulfonamides on COFs fit the pseudo-second-order kinetic model and Langmuir adsorption isotherm model .

Antibacterial Applications

Sulfonamides, including 1-Ethynylcyclobutane-1-sulfonamide, have a long history of use in the treatment of protozoan and bacterial infections . They inhibit the growth and multiplication of bacteria by preventing the synthesis of folic acid, which is essential for bacterial growth .

Therapeutic Applications

Sulfonamides have shown anticancer activity and are therapeutic candidates for many diseases, such as cancer, inflammation, and glaucoma . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .

Environmental Impact Research

Due to the high water solubility of most sulfonamides and the weak absorption capacity of the digestive system, many sulfonamides cannot be completely metabolized and are discharged into the environment as parent compounds or metabolites . Therefore, 1-Ethynylcyclobutane-1-sulfonamide can be used in research studying the environmental impact and removal of sulfonamides and their derivatives .

作用機序

Target of Action

1-Ethynylcyclobutane-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to primarily target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

1-Ethynylcyclobutane-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid . The bacteria are then unable to reproduce, leading to their eventual death .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA. By inhibiting folic acid synthesis, 1-Ethynylcyclobutane-1-sulfonamide effectively halts DNA synthesis, preventing bacterial reproduction .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . More research is needed to determine the specific ADME properties of 1-Ethynylcyclobutane-1-sulfonamide.

Result of Action

The primary result of 1-Ethynylcyclobutane-1-sulfonamide’s action is the inhibition of bacterial growth and reproduction. By disrupting folic acid synthesis, it prevents the bacteria from synthesizing DNA, effectively halting their life cycle .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Ethynylcyclobutane-1-sulfonamide. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . More research is needed to fully understand how environmental factors influence the action of 1-Ethynylcyclobutane-1-sulfonamide.

Safety and Hazards

将来の方向性

The synthesis of sulfonimidates, including 1-Ethynylcyclobutane-1-sulfonamide, has seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . Future research may focus on developing more sustainable synthetic methods and addressing the synthetic challenge of preparing sulfonamides from thiol and amine feedstock inputs .

特性

IUPAC Name |

1-ethynylcyclobutane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-2-6(4-3-5-6)10(7,8)9/h1H,3-5H2,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITMRTXGPRAEAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCC1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2372353.png)

![2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid](/img/structure/B2372360.png)

![2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride](/img/structure/B2372369.png)